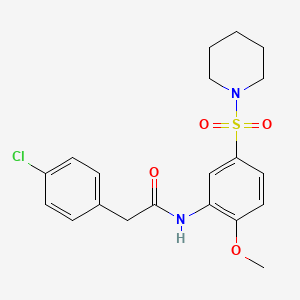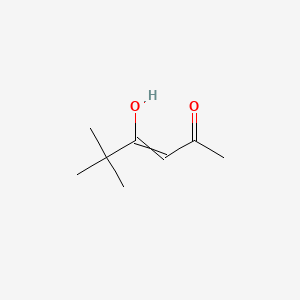
Erbium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erbium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate is a coordination compound of erbium, a rare earth element. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. It is often used in research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Erbium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate typically involves the reaction of erbium salts with acetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The mixture is heated under reflux conditions to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as solvent extraction and chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Erbium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state erbium complexes, while reduction may produce lower oxidation state species. Substitution reactions can result in the formation of new coordination compounds with different ligands.
科学的研究の応用
Erbium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other erbium compounds.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: It is used in the production of advanced materials, such as erbium-doped fibers for optical amplifiers and lasers.
作用機序
The mechanism of action of Erbium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate involves its ability to coordinate with various ligands and form stable complexes. The compound can interact with molecular targets through coordination bonds, leading to changes in the electronic and structural properties of the target molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in a range of applications.
類似化合物との比較
Similar Compounds
Erbium acetylacetonate hydrate: Similar in structure but contains water molecules in its coordination sphere.
Copper(II) acetylacetonate: Another metal acetylacetonate complex with different metal center and properties.
Titanium(IV) acetylacetonate: A titanium-based acetylacetonate complex with distinct reactivity and applications.
Uniqueness
Erbium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate is unique due to its specific coordination environment and the presence of erbium, which imparts unique electronic and magnetic properties. These properties make it particularly useful in applications such as optical materials and advanced imaging techniques.
特性
分子式 |
C15H21ErO6 |
|---|---|
分子量 |
464.58 g/mol |
IUPAC名 |
erbium(3+);4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
InChIキー |
OOEJGCIGWABSMA-UHFFFAOYSA-K |
正規SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Er+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12506354.png)
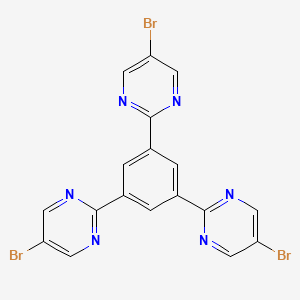


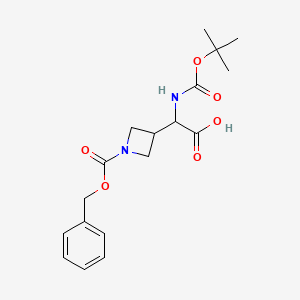
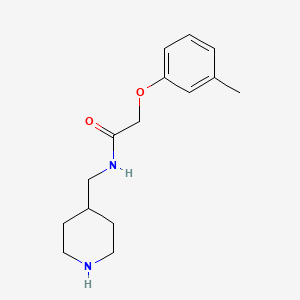
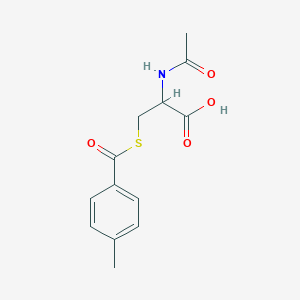

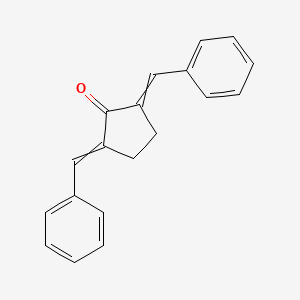
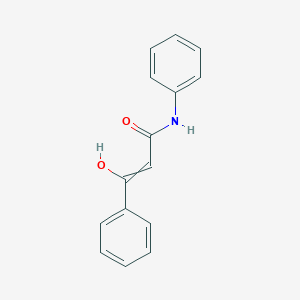
![N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide](/img/structure/B12506411.png)

